(4-Chloro-3-hydroxyphenyl)(4-chlorophenyl)methanone

Description

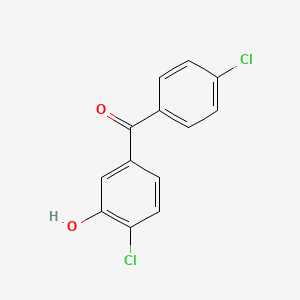

(4-Chloro-3-hydroxyphenyl)(4-chlorophenyl)methanone is a benzophenone derivative characterized by two aromatic rings linked via a ketone group. One phenyl ring is substituted with a hydroxyl (-OH) group at the 3-position and a chlorine atom at the 4-position, while the other phenyl ring has a chlorine atom at the 4-position. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and materials science research.

Key features:

- Molecular formula: C₁₃H₈Cl₂O₂

- Functional groups: Ketone (-C=O), phenolic (-OH), and chloro (-Cl) substituents.

- Potential applications: Drug intermediates (e.g., enzyme inhibitors), agrochemicals, and materials science due to its reactive sites .

Properties

IUPAC Name |

(4-chloro-3-hydroxyphenyl)-(4-chlorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O2/c14-10-4-1-8(2-5-10)13(17)9-3-6-11(15)12(16)7-9/h1-7,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFUIFPRDHBWYSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)Cl)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90821564 | |

| Record name | (4-Chloro-3-hydroxyphenyl)(4-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90821564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60805-30-3 | |

| Record name | (4-Chloro-3-hydroxyphenyl)(4-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90821564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-hydroxyphenyl)(4-chlorophenyl)methanone typically involves the reaction of 4-chlorobenzoyl chloride with 4-chlorophenol in the presence of a base such as pyridine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane . The product is then purified by recrystallization from ethanol.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to increase yield and purity. This may involve the use of continuous flow reactors and automated purification systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-hydroxyphenyl)(4-chlorophenyl)methanone undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: 4-Chloro-4’-hydroxybenzophenone can be oxidized to 4-chloro-4’-benzoic acid.

Reduction: Reduction of the carbonyl group yields 4-chloro-4’-hydroxybenzyl alcohol.

Substitution: Substitution of chlorine atoms can lead to various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis: (4-Chloro-3-hydroxyphenyl)(4-chlorophenyl)methanone serves as a crucial intermediate in the synthesis of various organic compounds and pharmaceuticals. Its unique structure allows it to participate in multiple chemical reactions, making it a versatile building block in organic synthesis.

Biology

- Enzyme Inhibition Studies: The compound is used in research to study enzyme inhibition and protein-ligand interactions. Its hydroxyl group facilitates hydrogen bonding with target molecules, potentially influencing their biological functions .

- Anticancer Research: Recent studies have shown that derivatives of this compound exhibit anticancer properties. For instance, compounds structurally related to this compound were evaluated for their ability to inhibit tumor growth in various cancer cell lines .

Medicine

- Pharmaceutical Applications: It is utilized as a precursor in the synthesis of drugs aimed at treating hyperlipidemia and other cardiovascular diseases. The compound's structural characteristics enhance its efficacy as a pharmaceutical agent .

- Impurity Profiling: In drug formulation processes, particularly for fenofibrate, this compound is employed for impurity profiling as per FDA regulations. This ensures that drug formulations meet safety and efficacy standards .

Industrial Applications

- Production of Dyes and Pigments: The compound is also used in the manufacturing of dyes and pigments due to its chemical stability and reactivity, which are essential for creating vibrant colors in industrial applications .

Mechanism of Action

The mechanism of action of (4-Chloro-3-hydroxyphenyl)(4-chlorophenyl)methanone involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorophenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

(a) (4-Chlorophenyl)(4-hydroxyphenyl)methanone (CAS 42019-78-3)

(b) (4-Chlorophenyl)(tetrahydro-2H-pyran-4-yl)methanone

- Structure : Replaces the hydroxyphenyl group with a tetrahydrofuran ring.

- Properties: Lower polarity due to lack of phenolic -OH, increasing lipid solubility. Demonstrated utility in medicinal chemistry as a scaffold for kinase inhibitors .

Chlorinated Benzophenones with Varied Substituents

(a) 1-(4-Chlorophenyl)cyclopropylmethanone Derivatives

(b) (4-Chlorophenyl)(4-phenoxyphenyl)methanone (CAS 28315-73-3)

- Structure: Substitutes hydroxyl with a phenoxy group.

- Applications :

Hydroxyacetophenone Derivatives

From Handbook of Hydroxyacetophenones ():

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Features |

|---|---|---|---|---|---|

| [5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone | 50317-52-7 | C₉H₉ClO₃ | 200.62 | 97–98 | Dual -OH groups enhance reactivity |

| 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone | 151340-06-6 | C₉H₉ClO₃ | 200.62 | N/A | Methoxy group improves metabolic stability |

| Target Compound | N/A | C₁₃H₈Cl₂O₂ | 275.11 | N/A | Higher molecular complexity for targeted applications |

Key Differences :

- The target compound’s benzophenone backbone offers greater rigidity and conjugation compared to simpler hydroxyacetophenones.

- Chlorine atoms enhance electronegativity, influencing binding affinity in enzyme inhibition .

Biological Activity

(4-Chloro-3-hydroxyphenyl)(4-chlorophenyl)methanone, also known as a chlorinated phenyl ketone, exhibits significant biological activity due to its unique structural features. This compound contains both chlorine and hydroxyl substituents, which enhance its reactivity and potential interactions with biological targets. Below is a detailed exploration of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₉ClO₂

- Molecular Weight : 232.66 g/mol

- Structural Features :

- Chlorinated phenyl group

- Hydroxylated phenyl group linked by a carbonyl (C=O) functional group

The presence of the hydroxyl group allows for potential hydrogen bonding interactions, influencing the compound's reactivity and biological properties.

Target Interactions

Research indicates that compounds similar to this compound interact with specific enzymes or receptors within cells. The exact molecular targets remain to be fully elucidated; however, it is hypothesized that the compound may influence various cellular processes through these interactions.

Biochemical Pathways

Compounds with structural similarities have been shown to affect several cellular pathways, including those involved in apoptosis, inflammation, and cell proliferation. For instance, related compounds have demonstrated effects on MAPK signaling pathways, which are crucial for cellular responses to stress and growth signals .

Antimicrobial Properties

The antibacterial and antifungal activities of chlorinated phenolic compounds have been widely documented. Studies have shown that similar structures exhibit significant inhibitory effects against various bacterial strains and fungi. For example, compounds with hydroxyl and halogen substitutions have been reported to inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungal pathogens .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Candida albicans | 16.69 - 78.23 µM |

These findings suggest that this compound may possess similar antimicrobial properties due to its structural characteristics .

Antioxidant Activity

Chlorinated phenolic compounds are also known for their antioxidant properties. The antioxidant activity can be assessed using methods such as the DPPH radical scavenging assay. Compounds with similar structures have shown varying degrees of effectiveness in neutralizing free radicals, indicating potential therapeutic applications in oxidative stress-related conditions .

Case Studies

-

Enzyme Inhibition Studies :

In vitro studies on compounds structurally related to this compound have demonstrated their ability to inhibit specific enzymes involved in metabolic pathways associated with cancer progression. These studies highlight the potential for developing derivatives as therapeutic agents against malignancies . -

Cytotoxicity Assays :

Research has indicated that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including glioblastoma and breast cancer cells. The cytotoxicity was measured using MTT assays, revealing significant activity that warrants further investigation into the underlying mechanisms .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for producing (4-Chloro-3-hydroxyphenyl)(4-chlorophenyl)methanone with high purity?

- Methodology : Optimize Friedel-Crafts acylation using 4-chlorobenzoyl chloride and 4-chloro-3-hydroxybenzene under Lewis acid catalysis (e.g., AlCl₃). Monitor reaction progress via HPLC to minimize byproducts like dichlorinated analogues (e.g., (3,4-dichlorophenyl)(4-hydroxyphenyl)methanone). Purify via recrystallization in ethanol/water mixtures, leveraging solubility differences between product and impurities .

Q. How can X-ray crystallography and NMR spectroscopy be integrated to resolve structural ambiguities?

- Methodology : For crystal structure determination, use SHELX programs (e.g., SHELXL for refinement) to analyze dihedral angles between aromatic rings, as seen in analogous structures (e.g., 51.6° and 89.5° in related methanones) . Validate via ¹³C-NMR (126 MHz) and ¹⁹F-NMR (470 MHz) to confirm substituent positions and hydrogen-bonding interactions (e.g., O–H⋯O chains in hydroxypiperidine derivatives) .

Q. What are the key physicochemical properties influencing this compound’s stability in experimental conditions?

- Methodology : Characterize thermal stability via differential scanning calorimetry (DSC) and assess photodegradation under UV-Vis light. Compare with structurally similar compounds (e.g., (4-fluorophenyl)(3-hydroxyphenyl)methanone) to identify trends in halogen substituent effects on stability .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal lattice affect the compound’s reactivity or biological activity?

- Methodology : Perform Hirshfeld surface analysis on X-ray data to quantify hydrogen-bonding (e.g., O–H⋯O) and van der Waals interactions. Correlate packing motifs (e.g., c-axis chains in hydroxypiperidine adducts) with solubility and bioavailability using molecular docking simulations .

Q. What computational methods are suitable for predicting endocrine-disrupting potential?

- Methodology : Apply molecular dynamics (MD) simulations to assess binding affinity to estrogen receptors (ERα/ERβ). Validate predictions via in vitro assays (e.g., ER-CALUX), referencing endocrine disruption data for analogues like 4-CHBP (4-chloro-4-hydroxybenzophenone) .

Q. How can photocatalytic systems enhance degradation pathways of this compound in environmental studies?

- Methodology : Test iridium polypyridyl complexes with ferrocene co-catalysts under visible light. Monitor degradation intermediates via LC-MS and compare with redox-active esters (e.g., (4-chlorophenyl)(4-(2-fluoropropan-2-yl)oxy)phenyl)methanone) to identify radical-mediated mechanisms .

Q. What strategies address contradictions in spectroscopic vs. crystallographic data for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.